molecular formula C9H11N3O3 B1329691 4-(5-Nitropyridin-2-yl)morpholine CAS No. 26820-62-2

4-(5-Nitropyridin-2-yl)morpholine

Cat. No. B1329691
CAS RN: 26820-62-2
M. Wt: 209.2 g/mol
InChI Key: FYJXIPHXFGFEGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(5-Nitropyridin-2-yl)morpholine is a derivative of morpholine fused with a nitropyridine moiety. Morpholine derivatives are known for their applications in various fields, including medicinal chemistry, due to their biological activity. The nitropyridine group contributes to the electronic polarization of the molecule, which can significantly affect its reactivity and interaction with other molecules .

Synthesis Analysis

The synthesis of morpholine derivatives, such as 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, involves multiple steps including rearrangement, condensation, and nucleophilic substitution reactions . Cyclopentanone oxime is a key intermediate in the synthesis process. The final structure is typically confirmed using spectroscopic methods like H NMR and MS spectrum. These compounds serve as intermediates for the synthesis of biologically active compounds, which can be further modified to enhance their activity .

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by the presence of a morpholine ring and a substituted pyridine or pyrimidine ring. In the case of 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines, the pyrimidine rings are effectively planar despite high levels of substitution, and there are intramolecular N-H...O hydrogen bonds that contribute to the stability of the molecule . The electronic polarization within the pyrimidine components is significant and varies depending on the substitution pattern .

Chemical Reactions Analysis

Morpholine derivatives can form stable complexes with other molecules, as seen in the structure of 5-nitro-2-tosylaminobenzaldehyde di(morpholin-4-yl)aminal complex with carbon tetrachloride. The complex formation involves shortened intermolecular contacts between the oxygen atom of the nitro group and a chlorine atom of the CCl4 molecule, indicating van der Waals interactions . Quantum-chemical calculations suggest that the formation of such complexes does not cause a considerable decrease in system energy or change in charge distribution, which implies that the reactivity of the morpholine derivatives can be fine-tuned by forming non-covalent interactions with other molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(5-Nitropyridin-2-yl)morpholine and related compounds are influenced by their molecular structure. The presence of the nitro group and the morpholine ring contributes to the polarity and potential hydrogen bonding capability of the molecule. These properties are crucial for the interaction of the compound with biological targets and can affect its solubility, stability, and reactivity. The planarity of the pyrimidine rings and the intramolecular hydrogen bonds observed in related compounds suggest that 4-(5-Nitropyridin-2-yl)morpholine may also exhibit similar characteristics that can be exploited in drug design and other applications .

Scientific Research Applications

Chemical Complex Formation

The compound is known for its ability to form stable complexes in various conditions. For instance, it forms a stable complex with carbon tetrachloride in the crystal phase, as indicated by X-ray structural studies. This complex has van der Waals character and involves shortened intermolecular contacts between the oxygen atom of the nitro group and a chlorine atom of the CCl4 molecule. This ability to form stable complexes is crucial in studying molecular interactions and can be beneficial in creating materials with specific properties (Khrustalev et al., 1998).

Synthesis of Biologically Active Compounds

The compound serves as an important intermediate for synthesizing various biologically active compounds. Specifically, it plays a role in the synthesis of compounds with potential anticancer properties. The structure and synthesis process of such compounds have been extensively studied, highlighting the compound's significance in medicinal chemistry and drug design (Wang et al., 2016).

Antioxidant and Enzyme Inhibition

Derivatives of the compound have been designed and synthesized to serve as antioxidants and enzyme inhibitors. These derivatives exhibit high scavenging activity and show inhibitory potential against α-glucosidase, better than the standard acarbose. This indicates the compound's utility in creating treatments for conditions related to oxidative stress and enzymatic disorders (Özil et al., 2018).

Photoreaction Studies

The compound participates in various photoreaction studies, aiding in the understanding of the behavior of certain chemical groups under light exposure. This is crucial in the field of photochemistry, where such reactions are fundamental in understanding and developing photo-responsive materials (Miyazawa et al., 1995).

properties

IUPAC Name

4-(5-nitropyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c13-12(14)8-1-2-9(10-7-8)11-3-5-15-6-4-11/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJXIPHXFGFEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181316
Record name Morpholine, 4-(5-nitro-2-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Nitropyridin-2-yl)morpholine

CAS RN

26820-62-2
Record name 2-Morpholino-5-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26820-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-(5-nitro-2-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026820622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 26820-62-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91094
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Morpholine, 4-(5-nitro-2-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-MORPHOLINO-5-NITROPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a round-bottom flask, to a dichloromethane (125 mL) solution of 2-bromo-5-nitropyridine (5 g, 24.6 mmol), morpholine (5.4 mL, 61.5 mmol) was added. The reaction was refluxed for 4 hr, then cooled to room temperature. The solution was subsequently washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer was dried (Na2SO4), filtered, and the solvent was removed in vacuo. 4-(5-Nitropyridin-2-yl)morpholine, a yellow solid, was obtained: 4.9 g (95% yield); 1H NMR (300 MHz, DMSO) δ 8.95 (d, J=2.7, 1H), 8.22 (dd, J=2.7, 9.6, 1H), 6.92 (d, J=9.6, 1H), 3.74-3.65 (m, 8H); LCMS (M+) m/z 210.34.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-5-nitropyridine (3.17 g, 20 mmol), morpholine (2.00 g, 23 mmol) and Et3N (2.43 g, 24 mmol) in EtOAc (200 mL) was refluxed for 3 h, then cooled to rt, and washed with water (100 mL×3). The organic phase was dried over anhydrous Na2SO4 and concentrated in vacuo to give the title compound as a yellow solid (3.89 g, 93%).
Quantity
3.17 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.43 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
93%

Synthesis routes and methods III

Procedure details

To a solution of 20 g (126 mmol) of 2-chloro-5-nitropyridine in 150 ml tetrahydrofuran were added dropwise 27 ml (315 mmol) morpholine within 10 min. The reaction mixture was refluxed for additional 2 h. After cooling to room temperature, the solvent was removed in vacuo and the residue was re-dissolved in 200 ml ethyl acetate. The organic phase was washed with 200 ml 1 N sodium bicarbonate solution, dried (magnesium sulfate) and evaporated to give 27.3 g (quantitative) of the title compound as a yellow solid. M.p. 142-143° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 2-chloro-5-nitro-pyridine (5 g, 31 mmol), morpholine (13 mL, 155 mmol), and triethylamine (10 mL) in dichloromethane (30 mL) was stirred at room temperature for 3 hr. After the reaction, the reaction mixture was mixed with water, and two layers were separated. The aqueous layer was extracted with CH2Cl2 two times. Organic layers were collected, combined, washed with brine, dried over sodium sulfate, filtered, and concentrated to give 4-(5-nitro-pyridin-2-yl)-morpholine (6.48 gm, 100%) as a yellow solid. LCMS calcd for C9H11N3O3 (m/e) 209, obsd 210 (M+H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Nitropyridin-2-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(5-Nitropyridin-2-yl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(5-Nitropyridin-2-yl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(5-Nitropyridin-2-yl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(5-Nitropyridin-2-yl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(5-Nitropyridin-2-yl)morpholine

Citations

For This Compound
9
Citations
H Bektaş, C Albay, E Menteşe, N Demirbaş - 2017 - acikerisim.erdogan.edu.tr
6-Morpholin-4-ylpyridin-3-amine (3) gathered starting from morpholine by two steps was converted into the corresponding arylidenehydrazides through the reaction with several …
Number of citations: 2 acikerisim.erdogan.edu.tr
H Ding, Z Chen, C Zhang, T Xin, Y Wang, H Song… - Molecules, 2012 - mdpi.com
A series of novel compounds bearing imidazo[2,1-b]thiazole scaffolds were designed and synthesized based on the optimization of the virtual screening hit compound N-(6-…
Number of citations: 32 www.mdpi.com
EA Hamed - 2012 - researchgate.net
The reaction 1-(1-hydroxybenzotriazolyl)-2, 4-dinitrobenzene 1 and 2-(1-hydroxybenzotriazolyl)-5-nitro-pyridine 2 with amines undergoes amination followed by elimination of the 1-…
Number of citations: 2 www.researchgate.net
B Jin, T Wang, J Chen, X Liu, Y Zhang, X Zhang… - Frontiers in …, 2022 - frontiersin.org
In this research, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives was designed, synthesized, and evaluated for in vitro antibacterial activity, which included bacteriostatic, …
Number of citations: 5 www.frontiersin.org
L Xing, T Jing, J Zhang, M Guo, X Miao, F Jiang… - Bioorganic …, 2018 - Elsevier
Aiming to develop promising ALK inhibitors, two series of N 2 -(2-alkyoxy-6-aliphatic aminopyridin-3-yl)-2,4-diaminepyrimidine derivatives (22a-x and 23a-d) were designed according …
Number of citations: 4 www.sciencedirect.com
R Chen, R Hassankhani, Y Long, SKC Basnet… - …, 2023 - Wiley Online Library
Cyclin‐dependent kinases (CDKs) 7 and 9 are deregulated in various types of human cancer and are thus viewed as therapeutic targets. Accordingly, small‐molecule inhibitors of both …
D Bhattarai, JH Jung, S Han, H Lee, SJ Oh… - European Journal of …, 2017 - Elsevier
The Hedgehog (Hh) signaling pathway is associated with diverse aspects of cellular events, such as cell migration, proliferation, and differentiation throughout embryonic development …
Number of citations: 22 www.sciencedirect.com
SN Khattab, M AH Kharaba, A El-Hawary, A El-Faham… - Open Journal of Physical …, 2012
Number of citations: 4
冯玉冰, 李晶, 杨顺风, 邵星, 倪澜荪 - 化学试剂, 2017 - chinareagent.com.cn
: 为制备HPLC-MS/MS 农药残留分析中使用的苯脲类除草剂同位素内标物, 以取代苯胺为原料, 与三光气反应制得取代的苯基异氰酸酯, 再与二甲胺-D 6 盐酸盐亲核加成, 合成了9 种苯脲类除草…
Number of citations: 3 www.chinareagent.com.cn

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.